5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 5,6-Dimethyl substitution on the pyrimidine ring, enhancing lipophilicity and steric bulk.
- 3-((3-Nitrobenzyl)thio) substituent, introducing electron-withdrawing nitro groups and sulfur-based reactivity.
- Angular [4,3-a] ring fusion, a regioselectivity-driven configuration that influences pharmacological activity and synthetic pathways .
Properties
IUPAC Name |
5,6-dimethyl-3-[(3-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-4-3-5-11(6-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOOKBIJYBMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Core Triazolopyrimidine Formation
The triazolopyrimidine scaffold is typically assembled via cyclocondensation reactions. Two predominant routes are documented:
Hydrazine-Mediated Cyclization
A multi-step approach begins with 2-hydrazino-3-carboxypyridine derivatives. Reaction with diphenoxy-N-cyanoimidocarbonate in ethanol under basic conditions (triethylamine) generates a 1,2,4-triazole intermediate. Subsequent acid-catalyzed cyclization (conc. HCl, 80°C) forms the pyrido[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-one core.
Key Conditions :
Three-Component One-Pot Synthesis
An efficient one-pot method combines 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with acid catalysis (e.g., APTS). Microwave irradiation (165°C, 20 min) accelerates the reaction, yielding substituted triazolopyrimidines.
Advantages :
Methyl Group Installation at Positions 5 and 6
Methyl substituents are typically introduced via:
Pre-Substituted Pyrimidine Precursors
Use of dimethyl-substituted pyrimidine intermediates (e.g., 5,6-dimethylpyrimidine-2,4-dione) in cyclocondensation reactions ensures regioselective methyl placement.
Post-Cyclization Alkylation
Methylation using methyl halides (e.g., CH₃I) under basic conditions (K₂CO₃, DMF) is feasible but may lack selectivity.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Recent patents describe continuous flow synthesis to enhance yield and purity:
- Step 1 : Triazole formation in a microreactor (residence time: 10 min)
- Step 2 : Pyrimidine cyclization in a packed-bed reactor (Lewis acid catalyst)
- Step 3 : Automated thiolation using 3-nitrobenzylthiol
Reported Metrics :
- Purity: >98%
- Throughput: 1.2 kg/h
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | Cyclocondensation + HCl cyclization | 78 | 95 | Moderate |
| One-Pot Synthesis | Microwave-assisted three-component | 83 | 97 | High |
| Continuous Flow | Multi-step flow reactors | 85 | 98 | Industrial |
| Green Chemistry | TiO₂-catalyzed thiolation | 76 | 94 | Moderate |
Challenges and Solutions
Nitro Group Stability
The 3-nitrobenzyl moiety is sensitive to reduction under acidic or high-temperature conditions. Mitigation strategies include:
Regioselectivity in Cyclization
Competing pathways may lead to isomeric byproducts. Computational modeling (DFT) guides solvent and catalyst selection to favor the desired regioisomer.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Alkyl halides, thiols, polar aprotic solvents, reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
Biological Activities
Research indicates that 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interference with DNA replication and protein synthesis pathways. For instance, similar triazole derivatives have shown significant cytotoxic effects against various cancer cell lines .
- Antibacterial Properties : Triazole compounds are known for their antibacterial activity. The presence of the thioether group in this compound may enhance its interaction with bacterial enzymes or receptors .
Anticancer Research
A study by Zheng et al. highlighted the synthesis of novel derivatives similar to this compound and their evaluation for telomerase inhibitory activity against gastric cancer cell lines . The results showed significant inhibition rates comparable to known anticancer agents.
Antibacterial Testing
In another investigation focusing on triazole derivatives' antimicrobial properties, compounds structurally related to this compound were tested against various bacterial strains. The findings indicated promising antibacterial activity that warrants further exploration for potential therapeutic applications .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in cytotoxic or cytostatic effects.
Comparison with Similar Compounds
Structural and Regiochemical Differences
Physicochemical and Electrochemical Properties
- Thermal Stability: The target compound’s methyl groups may lower melting points compared to Compound 6’s rigid thienothiophene backbone .
- Electrochemical Behavior : The nitro group in the target compound likely enhances electron affinity, similar to nitroimidazole derivatives (), but contrasts with S1-TP’s methoxyphenyl-induced electron-donating effects .
Biological Activity
5,6-Dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antibacterial effects, along with relevant research findings and data tables.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₃N₅O₃S
- Molecular Weight : 331.35 g/mol
- CAS Number : 891132-78-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazolo[4,3-a]pyrimidine derivatives. For example, a series of derivatives were evaluated for their antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The compound may exhibit similar properties due to its structural analogies.
Case Study: Antitumor Evaluation
In a study involving [1,2,4]triazolo[4,3-a]pyrimidine derivatives:
- Compounds 4c and 4j showed IC₅₀ values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 cell lines respectively .
This suggests that modifications in the structure of triazolo[4,3-a]pyrimidines can lead to enhanced antitumor activity.
Antibacterial Activity
The antibacterial properties of triazolo derivatives have been documented extensively. In particular, compounds related to triazolo[4,3-a]pyrimidines have shown effectiveness against various bacterial strains.
Research Findings on Antibacterial Activity
A recent publication reported that certain triazolo derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae using the Kirby-Bauer disc diffusion method .
The biological activities of these compounds can often be attributed to their ability to interact with specific biological targets:
- Antitumor Mechanism :
-
Antibacterial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis through interaction with ribosomal subunits.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
